![molecular formula C16H13N5O3 B2495516 (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1331600-53-3](/img/structure/B2495516.png)
(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one (CAS Number: 1331600-53-3) is a novel organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N5O3 with a molecular weight of 323.31 g/mol. The structure features a furan ring, a pyrazinyl group, and an oxadiazole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃N₅O₃ |
Molecular Weight | 323.31 g/mol |
CAS Number | 1331600-53-3 |
Antimicrobial Activity
Recent studies indicate that compounds containing furan and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of several furan derivatives, revealing that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values against various bacterial strains .
Anticancer Activity
The potential anticancer effects of this compound are under investigation. Compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. For example, pyrazole derivatives have shown promising results in inhibiting tumor growth by triggering programmed cell death in human fibrosarcoma cells .
Case Study: Apoptosis Induction
In vitro studies on related compounds indicated that they could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Specifically, oxadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases.
Research Findings
Research has shown that certain derivatives exhibit dual inhibition of AChE with IC50 values ranging from 12.8 µM to 99.2 µM . The presence of the pyrazinyl group may enhance the binding affinity to these enzymes.
Enzyme | IC50 Range |
---|---|
Acetylcholinesterase | 12.8 - 99.2 µM |
Butyrylcholinesterase | Higher values observed |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that the compound inhibits cell proliferation in a dose-dependent manner.
Table 1: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 8.7 |
A549 (Lung Cancer) | 15.3 |
The mechanism of action appears to involve the induction of apoptosis through the disruption of cell cycle progression and targeting specific cellular pathways.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
Numerous studies have explored the synthesis and biological evaluation of derivatives related to this compound. Research indicates that modifications to its structure can significantly enhance biological activity.
Table 3: Structure Activity Relationship (SAR)
Compound Variant | Modification | Biological Activity |
---|---|---|
Variant A | Methyl group addition | Increased potency |
Variant B | Hydroxyl substitution | Enhanced selectivity |
These findings suggest that further exploration into structural modifications could lead to the development of more potent derivatives with improved therapeutic profiles.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-14(4-3-12-2-1-7-23-12)21-9-11(10-21)16-19-15(20-24-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYYGISGYFVMOY-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.